Europium silicide

Schottky barrier MOSFET contact resistance n-type silicon

Europium silicide (europium disilicide, EuSi₂) is a binary rare-earth (RE) disilicide that crystallizes in the tetragonal α-ThSi₂ structure type (space group I4₁/amd) with lattice parameters a = 0.429 nm, c = 1.366 nm. It exhibits a calculated bulk density of 5.46 g/cm³ and a high melting point of approximately 1500 °C.

Molecular Formula EuSi2
Molecular Weight 208.13 g/mol
CAS No. 12434-24-1
Cat. No. B1516270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium silicide
CAS12434-24-1
Molecular FormulaEuSi2
Molecular Weight208.13 g/mol
Structural Identifiers
SMILES[Si]#[Si].[Eu]
InChIInChI=1S/Eu.Si2/c;1-2
InChIKeyWQNUJEJADYMEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Silicide (EuSi₂, CAS 12434-24-1) – Baseline Properties and Compound Class Profile for Procurement Evaluation


Europium silicide (europium disilicide, EuSi₂) is a binary rare-earth (RE) disilicide that crystallizes in the tetragonal α-ThSi₂ structure type (space group I4₁/amd) with lattice parameters a = 0.429 nm, c = 1.366 nm [1]. It exhibits a calculated bulk density of 5.46 g/cm³ and a high melting point of approximately 1500 °C [1][2]. EuSi₂ belongs to the distinct class of RE silicides that form low Schottky barriers on n-type Si, but it differentiates itself quantitatively from peers such as ErSi₂, YbSi₂₋ₓ, GdSi₂, DySi₂, and conventional mid-gap silicides (e.g., NiSi) across multiple performance axes critical for nanoelectronic and spintronic device integration.

Why Rare-Earth Disilicides Cannot Be Interchanged: The Europium Silicide Differentiation Imperative


Rare-earth disilicides are not a fungible commodity class. Despite sharing the RESi₂ stoichiometry, their Schottky barrier heights on n-Si span a >2× range (0.21 eV to ~0.45 eV), their magnetic ordering temperatures differ by more than an order of magnitude (from <2 K to ~41 K), and their Si consumption ratios during silicidation vary from 0.97 to 1.58—directly impacting junction integrity in ultra-scaled devices [1]. Furthermore, the majority of RE disilicides (ErSi₂₋ₓ, YbSi₂₋ₓ, DySi₂₋ₓ) adopt hexagonal structures with intrinsic vacancy-driven non-stoichiometry, whereas EuSi₂ forms a stable tetragonal phase close to ideal stoichiometry [1]. Rare-earth silicides also constitute a fundamentally different contact class from refractory and near-noble metal silicides, with distinct formation kinetics, diffusion species, and barrier height pinning behavior [2]. Substituting EuSi₂ with another RE disilicide or a conventional silicide without accounting for these quantified differences will yield a materially different device performance profile.

Europium Silicide (EuSi₂) – Quantitative Comparative Evidence for Differentiated Scientific Selection


Record-Low Schottky Barrier Height on n-Si: EuSi₂ vs. ErSi₂, YbSi₂₋ₓ, and RE Silicide Class Baseline

The Schottky barrier height (SBH) of epitaxial EuSi₂ on n-Si(001) is 0.21 ± 0.01 eV, determined by temperature-dependent I–V measurements in the range 160–300 K following ideal thermionic emission theory [1]. This is the lowest reported SBH among all silicides. By direct comparison, epitaxial ErSi₂₋ₓ on n-Si(111) exhibits an SBH of 0.28 eV [2]. The leading RE silicide candidates YbSi₂₋ₓ and ErSi₂₋ₓ yield SBH values of 0.27–0.28 eV after thermal annealing [1]. A systematic study of six RE metals (including Er, Dy, Gd, Ho, Tb, Y) on n-Si found a consistent SBH of 0.40 ± 0.04 eV across the class [3]. Conventional mid-gap silicides such as NiSi exhibit SBH values on n-Si of ~0.65 eV [4]. The EuSi₂ SBH thus represents a ~25% reduction versus the best RE peers and a ~68% reduction versus standard NiSi contacts, directly translating to exponentially lower contact resistance in n-type SB-MOSFETs.

Schottky barrier MOSFET contact resistance n-type silicon source/drain metallization ohmic contact

Highest Magnetic Ordering Temperature Among RE Disilicides: EuSi₂ vs. ErSi₂₋ₓ, YbSi₂₋ₓ, and GdSi₂

Epitaxial EuSi₂ films exhibit a robust antiferromagnetic (AFM) transition with a Néel temperature TN = 41 ± 2 K, as determined by the cusp in magnetic susceptibility χ(T) and corroborated by a sharp resistivity anomaly [1]. This equals or exceeds the highest ordering temperature among all binary RE disilicides; a systematic study of polycrystalline RSi₂ compounds (R = rare earth) reported TN = 39 K for both EuSi₂ and GdSi₂, with the next highest being below 4.2 K for ErSi₂ and TmSi₂ [2]. In contrast, YbSi₂₋ₓ exhibits no magnetic order down to 1.8 K [1][2], and ErSi₂₋ₓ thin films order at only 2.8–4.5 K [1][3]. The AFM state in EuSi₂ opens a spin gap that suppresses low-lying spin excitations detrimental to spin coherence—a functional advantage not available in non-magnetic YbSi₂₋ₓ or the low-TN ErSi₂₋ₓ [1]. Additionally, the Eu²⁺ ions carry a large local spin moment of 6.96–7.00 μB derived from the Eu-4f⁷ configuration [4], significantly exceeding the magnetic moment available in Er- or Yb-based silicides.

spintronics antiferromagnetic metal spin injection Néel temperature magnetic contact

Superior Silicon Consumption Ratio: EuSi₂ vs. ErSi₂, NiSi, CoSi₂, and TiSi₂ for Ultra-Shallow Junction Compatibility

The Si consumption ratio—defined as the thickness of resulting silicide divided by the thickness of consumed Si—quantifies how efficiently a metal converts Si into silicide. Higher ratios preserve more of the underlying Si, which is critical for ultra-shallow junctions and silicon-on-insulator (SOI) architectures. For stoichiometric EuSi₂, this ratio is 1.58, the highest among all common silicides [1]. By comparison, the same parameter is 1.27 for stoichiometric ErSi₂, 1.20 for NiSi, 1.10 for TiSi₂, and only 0.97 for CoSi₂ [1]. This means that forming a 10 nm EuSi₂ contact consumes only ~6.3 nm of Si, versus ~7.9 nm for ErSi₂, ~8.3 nm for NiSi, and ~10.3 nm for CoSi₂—a difference that becomes decisive when junction depths are below 20 nm.

silicon consumption ultra-shallow junction silicide thickness ratio SOI salicide process

Thickness-Driven Semiconductor-to-Metal Transition: Monolayer EuSi₂ Band Gap of 0.45 eV vs. Multilayer Metallicity

Ab initio density functional theory calculations reveal that monolayer EuSi₂ on Si(111) is a semiconductor with an indirect surface band gap of 0.45 eV, while multilayer EuSi₂ thin films exhibit metallic behavior [1]. This thickness-dependent electronic structure transition is unique among RE disilicides, which are predominantly metallic at all thicknesses (e.g., ErSi₂₋ₓ and YbSi₂₋ₓ are metallic from the monolayer limit) [2]. The monolayer EuSi₂ electronic structure arises from the silicene-like Si sublattice intercalated with Eu²⁺ ions, where Eu-4f states contribute a large local spin moment of 6.96–7.00 μB without closing the band gap [1]. This combination of semiconducting behavior in the 2D limit and metallic conductivity in bulk films provides a unique material platform for thickness-engineered devices where the same compound can serve as both channel and contact material.

2D semiconductor silicene intercalation thickness-dependent band gap EuSi₂ monolayer nanoelectronics

Stoichiometric Tetragonal Phase Integrity: EuSi₂ vs. Non-Stoichiometric Hexagonal RE Disilicides (ErSi₂₋ₓ, YbSi₂₋ₓ)

EuSi₂ crystallizes in the tetragonal α-ThSi₂ structure (I4₁/amd) and is characterized by a composition close to stoichiometric, in stark contrast to the majority of RE disilicides (ErSi₂₋ₓ, YbSi₂₋ₓ, DySi₂₋ₓ) which adopt hexagonal AlB₂-type structures with significant Si vacancy concentrations [1]. Specifically, epitaxial ErSi₂₋ₓ films exhibit x ≈ 0.3, corresponding to approximately 16 vacancies per primitive unit cell [2]. YbSi₂₋ₓ films show vacancy ordering structures that evolve with growth conditions [3]. This non-stoichiometry creates variability in SBH, resistivity, and film morphology. The tetragonal phase of EuSi₂ is inherently less prone to off-stoichiometry; as noted in the primary study, 'non-stoichiometry is often observed in rare-earth disilicides [but] the problem is significant for hexagonal and orthorhombic structures while the tetragonal phase (like EuSi₂) is characterized by a composition close to stoichiometric' [1]. The divalent state of Eu in EuSi₂, confirmed by Mössbauer spectroscopy and electron energy loss spectroscopy [1][4], further stabilizes the stoichiometric phase.

stoichiometry control tetragonal vs. hexagonal vacancy defects phase purity manufacturing reproducibility

Europium Silicide (EuSi₂) – Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Schottky-Barrier MOSFET Source/Drain Contacts in Sub-10 nm n-Channel Transistors

The record-low SBH of 0.21 ± 0.01 eV on n-Si [1] makes EuSi₂ the quantitatively optimal contact material for n-type Schottky-barrier MOSFETs. Compared to the best alternative RE silicides (ErSi₂₋ₓ at 0.28 eV, YbSi₂₋ₓ at 0.27–0.28 eV), EuSi₂ reduces the electron injection barrier by ~25%, corresponding to an exponential increase in thermionic emission current. The superior Si consumption ratio of 1.58 (vs. 1.27 for ErSi₂) [1] is critical for source/drain formation on ultra-thin SOI, where Si thickness is limited to <10 nm. The stoichiometric tetragonal phase eliminates the Si vacancy variability (x ≈ 0.3 in ErSi₂₋ₓ) that causes wafer-to-wafer SBH fluctuations. Procurement of EuSi₂ sputtering targets or MBE source material should prioritize stoichiometric composition verified by XRD to ensure the tetragonal phase.

Antiferromagnetic Spin Injector/Detector for Si-Based Spintronic Devices

EuSi₂ combines metallic conductivity with robust antiferromagnetism (TN = 41 ± 2 K) and a large Eu²⁺ spin moment of ~7 μB [1][2], enabling spin-polarized carrier injection into Si without the stray fields that plague ferromagnetic contacts. The AFM spin gap eliminates low-lying magnetic excitations that cause spin decoherence. The Néel temperature of 41 K is the highest among RE disilicides [3] and accessible with compact cryocoolers, unlike ErSi₂₋ₓ (TN = 2.8–4.5 K) which requires liquid helium. The intrinsic exchange bias effect discovered in few-layer EuSi₂ at the dimensional crossover from AFM (multilayer) to ferromagnetic (monolayer) [4] further enables spin-valve and magnetic memory architectures. For spintronic research procurement, epitaxial-grade EuSi₂ films on Si(001) or Si(111) substrates are the relevant form factor.

Nanoscale Interconnects and Ohmic Contacts with Minimal Si Consumption

EuSi₂ exhibits metallic resistivity of 37 μΩ·cm at room temperature, decreasing to 2.1 μΩ·cm at 2 K, with a Hall mobility reaching 500 cm²/(V·s) at 1.5 K [1]. While its resistivity is not as low as NiSi (~15 μΩ·cm), the Si consumption ratio advantage (1.58 for EuSi₂ vs. 1.20 for NiSi) [1] means that for a given allowable Si consumption budget, a thicker and correspondingly lower-resistance EuSi₂ line can be formed. This trade-off favors EuSi₂ in applications where junction penetration is the limiting factor rather than absolute silicide resistivity—such as contact plugs in 3D NAND or DRAM peripheral circuitry. The low formation temperature (~400 °C) [1] also minimizes thermal budget, a critical consideration for integration with temperature-sensitive high-κ/metal gate stacks.

2D Material Platform for Thickness-Engineered Semiconductor/Metal Homojunction Devices

The monolayer EuSi₂ semiconducting band gap of 0.45 eV, combined with metallic multilayer conductivity [2], enables a unique monolithic device architecture where both the channel and source/drain contacts are the same compound differentiated only by thickness. This eliminates the heterointerface resistance and interdiffusion issues that arise between dissimilar channel and contact materials. The Eu-4f⁷ large magnetic moment coexists with the band gap in the monolayer, offering gate-tunable magnetism in a 2D semiconductor—a capability not available in non-magnetic monolayer MoS₂ or metallic monolayer ErSi₂. Procurement for this application requires EuSi₂ in a form compatible with mechanical exfoliation or MBE monolayer growth on Si(111).

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